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Compound of Interest

Compound Name: (-)-Higenamine

Cat. No.: B1219116 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
(-)-Higenamine, also known as norcoclaurine, is a natural isoquinoline alkaloid found in various

plants, including those from the Aconitum and Annona genera.[1][2] Traditionally used in

Chinese medicine for cardiac conditions, modern research has revealed its diverse

pharmacological activities.[1][2] Higenamine functions as a non-selective β1- and β2-

adrenergic receptor agonist, structurally similar to catecholamines.[2][3][4] Its cellular effects

are extensive, encompassing anti-inflammatory, antioxidant, and anti-apoptotic activities.[2][3]

[5] These properties make Higenamine a compound of significant interest for investigating

cellular signaling pathways and for potential therapeutic applications in diseases ranging from

cardiovascular disorders to neuroinflammatory conditions.[1][6]

Mechanism of Action & Signaling Pathways
(-)-Higenamine exerts its effects by modulating several key intracellular signaling cascades. Its

primary interaction is with β-adrenergic receptors, which triggers downstream pathways

regulating cell survival, inflammation, and oxidative stress.[1][3][4]

Pro-Survival and Anti-Apoptotic Signaling (β2-
AR/PI3K/AKT Pathway)
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Higenamine's protective effects in various cell types, such as cardiomyocytes and gastric

smooth muscle cells, are largely mediated through the activation of the β2-adrenergic receptor

(β2-AR).[5][7][8] This activation stimulates the Phosphoinositide 3-kinase (PI3K)/AKT signaling

pathway.[3][7] Activated AKT, a serine/threonine kinase, phosphorylates and inactivates pro-

apoptotic proteins like BAD and regulates the expression of Bcl-2 family proteins, ultimately

increasing the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax.[3][5] This cascade inhibits the

release of cytochrome C from mitochondria and suppresses the activation of executioner

caspases (e.g., caspase-3), thereby preventing apoptosis.[3][7][9]
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6. Downstream Analysis

1. Prepare Higenamine Stock
(e.g., 10 mM in DMSO)

4. Treat with Higenamine
(Add final concentrations + Vehicle Control)

2. Seed Cells
(Plate at desired density)

3. Culture Cells
(Allow attachment/growth, e.g., 24h)

5. Incubate
(For desired duration, e.g., 12-48h)

Cell Viability
(MTT/MTS Assay)

Apoptosis
(Annexin V/PI)

Protein Analysis
(Western Blot)

Gene Expression
(RT-qPCR)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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